HDS 029
Description
Considerations for Custom Synthesis and Scale-Up of this compound for Research Purposes
The synthesis of complex molecules like this compound for research purposes, especially for preclinical studies, requires careful planning and execution. Custom synthesis by specialized contract research organizations (CROs) is often employed to obtain the necessary quantities of high-purity material. chemxpert.comresolvemass.ca
Several key factors must be considered during custom synthesis and potential scale-up:
Route Scouting and Process Optimization: While the general synthetic route is established, optimizing reaction conditions is crucial for improving yield, reducing impurities, and ensuring reproducibility. chemxpert.com This involves screening different solvents, bases, coupling reagents, and purification methods. For larger scale synthesis, factors like reaction time, temperature control, and ease of product isolation become paramount. veeprho.com
Starting Material Sourcing: The availability, quality, and cost of starting materials can significantly impact the timeline and expense of a custom synthesis project. eag.com Sourcing reliable suppliers for the substituted pyridine and aniline precursors is a critical first step.
Impurity Profiling and Characterization: For research use, particularly in biological assays, the purity of the final compound is of utmost importance. A thorough characterization of this compound using techniques like HPLC, NMR, and mass spectrometry is necessary to confirm its identity and purity. tocris.com Potential impurities from starting materials or side reactions must be identified and controlled.
Communication and Collaboration: A successful custom synthesis project relies on clear communication between the researcher and the CRO. eag.com This includes defining the project scope, purity requirements, analytical data needed, and timelines at the outset.
By carefully addressing these considerations, researchers can ensure a reliable supply of this compound for their studies, facilitating further investigation into its biological properties and therapeutic potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)pyrido[3,4-d]pyrimidin-6-yl]but-2-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O/c1-2-3-16(25)24-15-7-11-14(8-20-15)21-9-22-17(11)23-10-4-5-13(19)12(18)6-10/h4-9H,1H3,(H,20,24,25)(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPSDPPZXRJQOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468712 | |
| Record name | EGFR/ErbB-2/ErbB-4 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881001-19-0 | |
| Record name | HDS-029 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881001190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EGFR/ErbB-2/ErbB-4 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HDS-029 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN0X0Q76F1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Hds 029
Characterization of HDS 029 as an Irreversible Inhibitor of ErbB Receptor Tyrosine Kinases
This compound has been characterized as an irreversible inhibitor of the ErbB family of tyrosine kinase receptors. This classification is based on its chemical structure, specifically as a 6-alkynamide of 4-anilinoquinazolines or 4-anilinopyrido[3,4-d]pyrimidines, which are known to act as irreversible inhibitors of these receptors rndsystems.comidrblab.netnih.gov. The irreversible nature of its inhibition suggests a covalent binding mechanism, where this compound forms a stable bond with the target kinase, leading to sustained inactivation of the receptor's enzymatic activity nih.gov.
Detailed Analysis of this compound's Inhibitory Potency and Specificity Across ErbB Family Members (ErbB1/EGFR, ErbB2, ErbB4)
This compound exhibits high inhibitory potency and specificity across various members of the ErbB receptor family, including ErbB1 (EGFR), ErbB2, and ErbB4. Research findings demonstrate that this compound is a potent inhibitor, with nanomolar half-maximal inhibitory concentration (IC50) values against these key receptor tyrosine kinases. rndsystems.comtocris.combiocrick.comglpbio.comlabshake.comglpbio.cnchemsrc.com
The inhibitory potency of this compound against different ErbB family members is summarized in the table below:
| ErbB Family Member | IC50 (nM) | Reference |
| ErbB1 (EGFR) | 0.3 | rndsystems.comtocris.combiocrick.comglpbio.comlabshake.comglpbio.cnchemsrc.com |
| ErbB4 | 0.5 | rndsystems.comtocris.combiocrick.comglpbio.comlabshake.comglpbio.cnchemsrc.com |
| ErbB2 | 1.1 | rndsystems.comtocris.combiocrick.comglpbio.comlabshake.comglpbio.cnchemsrc.com |
These data indicate that this compound is most potent against ErbB1 (EGFR), followed by ErbB4, and then ErbB2, demonstrating a pan-ErbB enzyme inhibition profile with a preference for ErbB1 nih.gov.
Impact of this compound on Ligand-Induced ErbB Receptor Autophosphorylation
The binding of specific ligands to ErbB receptors typically induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within their intracellular domains, a critical step for activating downstream signaling pathways mednexus.orgresearchgate.net. This compound significantly impacts this process by inhibiting ligand-induced autophosphorylation.
This compound effectively inhibits epidermal growth factor (EGF)-induced ErbB1 autophosphorylation. In cellular models, specifically NIH3T3 cells, this compound demonstrated an IC50 of 2.5 nM for inhibiting EGF-stimulated human ErbB1 autophosphorylation. rndsystems.comnih.govtocris.combiocrick.comglpbio.comlabshake.comglpbio.cnchemsrc.comkrob.cnidrblab.net
The inhibitory effect on EGF-induced ErbB1 autophosphorylation is detailed below:
| Ligand-Induced Autophosphorylation | Cell Line | IC50 (nM) | Reference |
| EGF-induced ErbB1 autophosphorylation | NIH3T3 cells | 2.5 | rndsystems.comnih.govtocris.combiocrick.comglpbio.comlabshake.comglpbio.cnchemsrc.comkrob.cnidrblab.net |
Beyond ErbB1, this compound also attenuates autophosphorylation stimulated by heregulin (also known as Neuregulin-1 or NRG1), a ligand for other ErbB family members like ErbB2 and ErbB4 idrblab.net. In MDA-MB-453 human breast carcinoma cells, this compound inhibited heregulin-stimulated ErbB autophosphorylation with an IC50 of 24 nM. rndsystems.comtocris.combiocrick.comglpbio.comlabshake.comglpbio.cnchemsrc.comidrblab.netrndsystems.com
The attenuation of heregulin-stimulated ErbB autophosphorylation is presented in the following table:
| Ligand-Induced Autophosphorylation | Cell Line | IC50 (nM) | Reference |
| Heregulin-stimulated ErbB autophosphorylation | MDA-MB-453 human breast carcinoma cells | 24 | rndsystems.comtocris.combiocrick.comglpbio.comlabshake.comglpbio.cnchemsrc.comidrblab.netrndsystems.com |
Downstream Signaling Pathway Modulation by this compound
The inhibition of ErbB receptor tyrosine kinases by this compound consequently impacts several crucial downstream signaling pathways that are typically activated by these receptors. Upon activation, ErbB receptors, particularly EGFR, initiate signaling cascades that regulate various cellular processes, including cell growth, differentiation, and survival mednexus.orgresearchgate.net.
Key downstream signaling pathways modulated as a result of ErbB inhibition by this compound include:
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK/ERK pathway (MAPK1/ERK2 and MAPK3/ERK1) is a major signaling cascade activated by ErbB receptors researchgate.netidrblab.net. Inhibition of ErbB activity by this compound would lead to the attenuation of this pathway, which is involved in cell proliferation, differentiation, and survival researchgate.net.
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt (Protein Kinase B) pathway is another critical signaling route downstream of ErbB receptors researchgate.netidrblab.net. Activation of PI3K and Akt1 protects cells against apoptosis, and their modulation by this compound's action on ErbB receptors would influence cell survival and growth idrblab.net.
STAT (Signal Transducer and Activator of Transcription) Pathway: The STAT pathway is also a known downstream effector of ErbB receptor activation researchgate.net. Inhibition of ErbB receptors by this compound would consequently affect STAT signaling, which plays roles in gene transcription and various cellular responses researchgate.netidrblab.net.
The impact of this compound on these pathways is a direct consequence of its ability to inhibit the upstream ErbB receptor tyrosine kinases, thereby disrupting the initiation of these signaling cascades.
Pharmacological Characterization and in Vitro Profiling of Hds 029
Cellular Assays for Evaluating ErbB Inhibition by HDS 029
This compound has been identified as a potent inhibitor of the ErbB receptor family. rndsystems.comlabshake.com In vitro studies have quantified its inhibitory activity against key members of this family, including ErbB1 (also known as epidermal growth factor receptor or EGFR), ErbB2, and ErbB4. The half-maximal inhibitory concentrations (IC50) for this compound against these receptors were determined to be 0.3 nM for ErbB1 (EGFR), 1.1 nM for ErbB2, and 0.5 nM for ErbB4. rndsystems.comlabshake.com
Further cellular assays have demonstrated the ability of this compound to inhibit the autophosphorylation of ErbB receptors, a critical step in their activation and downstream signaling. In NIH3T3 cells, this compound was shown to inhibit epidermal growth factor (EGF)-induced ErbB1 autophosphorylation with an IC50 value of 2.5 nM. rndsystems.comlabshake.com Additionally, in MDA-MB-453 human breast carcinoma cells, this compound inhibited heregulin-stimulated ErbB autophosphorylation with an IC50 of 24 nM. rndsystems.comlabshake.com
These findings are summarized in the data table below.
| Target | Assay Condition | Cell Line | IC50 (nM) |
|---|---|---|---|
| ErbB1 (EGFR) | Enzymatic Assay | N/A | 0.3 |
| ErbB2 | Enzymatic Assay | N/A | 1.1 |
| ErbB4 | Enzymatic Assay | N/A | 0.5 |
| ErbB1 Autophosphorylation | EGF-induced | NIH3T3 | 2.5 |
| ErbB Autophosphorylation | Heregulin-stimulated | MDA-MB-453 | 24 |
Broad Kinome-Wide Selectivity Profiling of this compound
As of the latest available data, a comprehensive, broad kinome-wide selectivity profile for this compound has not been publicly disclosed. Such profiling is crucial for understanding the specificity of a kinase inhibitor and identifying potential off-target effects. Without this data, the full spectrum of kinases that this compound may interact with at various concentrations remains uncharacterized.
Comparative Pharmacological Efficacy of this compound with Other ErbB Inhibitors
Detailed studies directly comparing the pharmacological efficacy of this compound with other established ErbB inhibitors in a head-to-head manner are not currently available in the public domain. While the IC50 values for this compound indicate high potency against the ErbB family, a direct comparative analysis against other inhibitors such as gefitinib, erlotinib, lapatinib, or afatinib (B358) under identical experimental conditions would be necessary to definitively establish its relative efficacy.
Structure Activity Relationship Sar Studies of Hds 029 and Analogs
Elucidation of Key Structural Determinants for ErbB Inhibitory Activity in HDS 029
The 4-anilino substituent is a key feature for high-affinity binding to the ATP-binding pocket of the ErbB kinases. The presence of a 3-chloro and 4-fluoro substitution pattern on the aniline (B41778) ring has been identified as optimal for potent pan-ErbB inhibition. This specific substitution pattern likely enhances the binding affinity through favorable interactions with the amino acid residues in the kinase domain.
The 6-alkynamide side chain is the reactive "warhead" of this compound, responsible for its irreversible mechanism of action. This group forms a covalent bond with a specific cysteine residue (Cys-773 in EGFR) located in the ATP-binding pocket. The nature of this alkylating side chain is a critical determinant of cellular inhibitory potency. Studies on related 6-alkynamides of 4-anilinopyrido[3,4-d]pyrimidines have shown that modifications to this chain significantly impact activity. For instance, the inclusion of a terminal dialkylamino group on a pentynamide chain can enhance potency, possibly by facilitating an autocatalysis of the Michael addition reaction with the cysteine residue within the enzyme's active site nih.gov.
The following table summarizes the inhibitory activities of this compound against different ErbB family members:
| Target | IC50 (nM) |
| ErbB1 (EGFR) | 0.3 |
| ErbB2 (HER2) | 1.1 |
| ErbB4 | 0.5 |
These values highlight the potent and relatively balanced inhibitory profile of this compound across the targeted ErbB receptors.
Computational Approaches and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, have been instrumental in rationalizing the observed SAR and in predicting the activity of novel this compound derivatives.
Molecular docking studies have been employed to visualize the binding mode of this compound and its analogs within the ATP-binding pocket of ErbB kinases. These models have confirmed that the 4-(3-chloro-4-fluoroanilino) moiety occupies the hydrophobic region of the active site, while the pyrido[3,4-d]pyrimidine (B3350098) core forms hydrogen bonds with the hinge region of the kinase domain. The 6-alkynamide side chain is positioned in proximity to the crucial cysteine residue, poised for covalent bond formation. These docking studies provide a structural basis for the observed SAR and help in understanding the impact of structural modifications on binding affinity and inhibitory potency.
QSAR studies on related pyrimidine-based ErbB inhibitors have been conducted to establish mathematical relationships between the physicochemical properties of the compounds and their biological activities researchgate.netnih.govresearchgate.net. These models typically use a set of molecular descriptors, such as steric, electronic, and hydrophobic parameters, to predict the inhibitory potency of new analogs. For this compound derivatives, QSAR models could be developed to predict the impact of different substituents on the anilino ring, modifications of the alkynamide chain, or alterations to the pyridopyrimidine core. Such models can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. While specific QSAR models for this compound derivatives are not extensively reported in the public domain, the principles have been widely applied to similar classes of kinase inhibitors.
Design and Synthesis of Novel this compound Analogs Based on SAR Insights
The insights gained from SAR and computational studies have guided the design and synthesis of novel this compound analogs with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles.
One area of focus has been the modification of the 6-alkynamide side chain. Based on the understanding that this group acts as a Michael acceptor, novel analogs with different reactive groups have been designed to optimize the covalent interaction with the target cysteine residue. For example, the length and functionality of the alkynamide chain can be varied to fine-tune the reactivity and cellular potency of the inhibitor nih.gov.
Another strategy involves the exploration of alternative substitution patterns on the 4-anilino ring to enhance binding affinity and selectivity for specific ErbB family members. While the 3-chloro-4-fluoro pattern is highly effective, other halogen and small lipophilic groups could be explored to probe for additional interactions within the ATP-binding pocket.
Preclinical Efficacy Investigations of Hds 029
In Vitro Anti-Proliferative and Apoptotic Effects of HDS 029 in Cancer Cell Lines, including Breast Carcinoma Models
Preclinical in vitro investigations have demonstrated that this compound functions as a potent inhibitor of the ErbB receptor family, which includes ErbB1 (Epidermal Growth Factor Receptor, EGFR), ErbB2, and ErbB4. tocris.com This inhibition is a critical mechanism for controlling cell proliferation and inducing apoptosis in cancer cells that rely on these pathways for growth and survival.
Specific research findings highlight the inhibitory potency of this compound against these receptors:
this compound exhibits half-maximal inhibitory concentration (IC50) values of 0.3 nM for ErbB1 (EGFR), 0.5 nM for ErbB4, and 1.1 nM for ErbB2. tocris.com
Beyond direct receptor inhibition, this compound has been shown to inhibit the autophosphorylation of these receptors, a crucial step in their activation and downstream signaling. It effectively inhibits EGF-induced ErbB1 autophosphorylation in NIH3T3 cells with an IC50 of 2.5 nM. tocris.com
Furthermore, in breast carcinoma models, this compound inhibits heregulin-stimulated ErbB autophosphorylation in MDA-MB-453 human breast carcinoma cells, demonstrating an IC50 of 24 nM. tocris.com This indicates its potential to disrupt growth signaling pathways in breast cancer cells. tocris.com
The inhibition of ErbB receptor autophosphorylation by this compound is a fundamental mechanism that underlies its potential anti-proliferative effects, as it disrupts the signaling cascades essential for cell division and survival. This mechanism can also lead to the induction of apoptosis, or programmed cell death, in susceptible cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay | IC50 (nM) |
| ErbB1 (EGFR) | Inhibition | 0.3 tocris.com |
| ErbB4 | Inhibition | 0.5 tocris.com |
| ErbB2 | Inhibition | 1.1 tocris.com |
| NIH3T3 cells | EGF-induced ErbB1 autophosphorylation inhibition | 2.5 tocris.com |
| MDA-MB-453 human breast carcinoma cells | Heregulin-stimulated ErbB autophosphorylation inhibition | 24 tocris.com |
In Vivo Anti-Tumor Efficacy Studies of this compound in Relevant Animal Models (e.g., Xenograft Models)
As of the current search, specific preclinical in vivo anti-tumor efficacy studies directly pertaining to this compound (N-{4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl}but-2-ynamide) in relevant animal models, such as xenograft models, were not found in the publicly available literature. While general methodologies for xenograft models and in vivo studies for other compounds are documented, detailed research findings on the in vivo anti-tumor efficacy of this compound itself are not readily accessible from the conducted searches.
Evaluation of this compound in Combination Therapy Regimens for Enhanced Efficacy
Based on the available information, specific data regarding the evaluation of this compound (N-{4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl}but-2-ynamide) in combination therapy regimens for enhanced efficacy were not identified in the conducted searches. Studies on combination therapies involving other compounds or different applications of "HDS" (e.g., high-throughput drug sensitivity screening or hepatic delivery systems) exist, but direct evidence for this compound in combination with other therapeutic agents is not publicly available from the current search.
Toxicological Assessments and Safety Considerations for Hds 029
In Vitro Cytotoxicity and General Safety Profiling of HDS 029
No data is available on the in vitro cytotoxicity of this compound.
Potential for Off-Target Effects and Associated Toxicities of this compound
There is no information regarding the potential for off-target effects of this compound.
Potential Therapeutic Applications of Hds 029
HDS 029 as a Candidate for Targeted Cancer Therapy, Focusing on ErbB-Driven Malignancies
This compound has been identified as a potent inhibitor of the ErbB receptor family. nih.govtocris.com Its inhibitory activity extends to ErbB1 (EGFR), ErbB4, and ErbB2, demonstrating half-maximal inhibitory concentration (IC50) values in the sub-nanomolar range. tocris.com
Detailed Research Findings: In in vitro studies, this compound has demonstrated significant inhibitory effects on key phosphorylation events associated with ErbB signaling. It effectively inhibits EGF-induced ErbB1 autophosphorylation in NIH3T3 cells. tocris.com Furthermore, this compound suppresses heregulin-stimulated ErbB autophosphorylation in MDA-MB-453 human breast carcinoma cells. tocris.com This indicates its potential to disrupt aberrant ErbB signaling that drives the proliferation and survival of cancer cells.
The following table summarizes the inhibitory concentrations of this compound against various ErbB receptors and their associated cellular phosphorylation events:
| Target/Cellular Process | IC50 (nM) | Source tocris.com |
| ErbB1 (EGFR) | 0.3 | tocris.com |
| ErbB4 | 0.5 | tocris.com |
| ErbB2 | 1.1 | tocris.com |
| EGF-induced ErbB1 autophosphorylation (NIH3T3 cells) | 2.5 | tocris.com |
| Heregulin-stimulated ErbB autophosphorylation (MDA-MB-453 human breast carcinoma cells) | 24 | tocris.com |
The potent inhibitory activity of this compound against multiple ErbB family members suggests its potential utility in treating cancers where these receptors are overexpressed, amplified, or mutated. frontiersin.org ErbB2 overexpression, for instance, is prevalent in a significant percentage of breast carcinomas and is associated with aggressive disease, representing a critical therapeutic target. nih.gov Similarly, EGFR is frequently overexpressed or mutated in various cancers, including non-small-cell lung carcinoma and gliomas. frontiersin.orgnih.gov
Future Research Directions and Translational Perspectives for Hds 029
Advanced Preclinical Development of HDS 029 for Specific Indications
The primary mechanism of action of this compound involves the potent inhibition of the ErbB receptor family, a group of receptor tyrosine kinases crucial for cell growth, differentiation, and survival. biocrick.comtocris.comglpbio.comrndsystems.com Dysregulation of ErbB receptors, particularly ErbB1 (EGFR) and ErbB2 (HER2), is frequently implicated in the progression of various cancers, including lung, breast, and colorectal cancers. tocris.comglpbio.comrndsystems.com
Preclinical studies have demonstrated the inhibitory potency of this compound against key ErbB family members. The compound exhibits half-maximal inhibitory concentration (IC50) values of 0.3 nM for ErbB1 (EGFR), 0.5 nM for ErbB4, and 1.1 nM for ErbB2. tocris.comglpbio.comrndsystems.com Furthermore, this compound has been shown to inhibit growth factor-induced autophosphorylation of these receptors in cellular models. Specifically, it inhibits Epidermal Growth Factor (EGF)-induced ErbB1 autophosphorylation in NIH3T3 cells with an IC50 of 2.5 nM, and heregulin-stimulated ErbB autophosphorylation in MDA-MB-453 human breast carcinoma cells with an IC50 of 24 nM. tocris.comrndsystems.com
These findings underscore this compound's potential as a therapeutic agent for indications driven by aberrant ErbB signaling, predominantly various forms of cancer. Future advanced preclinical development should focus on:
Broadening Efficacy Spectrum: Investigating the compound's efficacy across a wider range of in vitro and in vivo cancer models, particularly those known to harbor ErbB pathway dysregulations (e.g., EGFR-mutated non-small cell lung cancer, HER2-positive breast cancer).
Pharmacokinetic and Pharmacodynamic Profiling: Conducting comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, as well as its pharmacodynamic effects in relevant animal models.
Combination Therapies: Exploring synergistic effects of this compound when combined with existing standard-of-care treatments (e.g., chemotherapy, other targeted therapies) to overcome resistance mechanisms and enhance therapeutic outcomes.
The detailed research findings regarding this compound's inhibitory activity are summarized in the table below:
| Target/Assay | IC50 Value (nM) | Cell Line (if applicable) | Reference |
| ErbB1 (EGFR) | 0.3 | N/A | tocris.comrndsystems.com |
| ErbB4 | 0.5 | N/A | tocris.comrndsystems.com |
| ErbB2 | 1.1 | N/A | tocris.comrndsystems.com |
| EGF-induced ErbB1 autophosphorylation | 2.5 | NIH3T3 cells | tocris.comrndsystems.com |
| Heregulin-stimulated ErbB autophosphorylation | 24 | MDA-MB-453 human breast carcinoma cells | tocris.comrndsystems.com |
Identification of Predictive Biomarkers for this compound Responsiveness
The identification of predictive biomarkers is crucial for advancing targeted therapies, allowing for patient stratification and personalized medicine approaches. While specific predictive biomarkers for this compound responsiveness have not been extensively detailed in publicly available research, its known mechanism of action provides a strong basis for future investigations.
Given that this compound targets the ErbB receptor family, potential predictive biomarkers would logically include:
Genetic Alterations: Mutations (e.g., activating mutations in EGFR), amplifications (e.g., HER2 gene amplification), or fusions within the EGFR, ERBB2, ERBB3, or ERBB4 genes.
Protein Expression Levels: Overexpression of ErbB1, ErbB2, or ErbB4 proteins, as assessed by immunohistochemistry or other proteomic methods.
Downstream Pathway Activation: Activation status of signaling pathways downstream of ErbB receptors, such as the MAPK/ERK pathway or the PI3K/Akt/mTOR pathway, which can be assessed through phosphorylation states of key proteins.
Future research should prioritize comprehensive molecular profiling of preclinical models and, eventually, patient samples, to discover and validate robust biomarkers that predict sensitivity or resistance to this compound. This could involve:
Omics Approaches: Utilizing genomics, transcriptomics, and proteomics to identify molecular signatures associated with responsiveness.
Functional Assays: Developing cell-based assays that can predict drug sensitivity ex vivo from patient-derived samples.
Strategies for Clinical Translation and Development of this compound
As this compound is currently designated for research use, its clinical translation would necessitate a structured and rigorous development pathway. The strategies for moving this compound from preclinical research to clinical application would typically involve several key stages:
Good Manufacturing Practice (GMP) Production: Scaling up the synthesis of this compound under GMP conditions to ensure consistent quality and purity for human use.
Pre-IND Enabling Studies: Conducting comprehensive toxicology studies (acute, subchronic, chronic) in relevant animal species to assess safety profiles, identify potential organ toxicities, and determine a safe starting dose for human trials. This phase would also include detailed pharmacokinetic and pharmacodynamic studies to inform human dosing.
Formulation Development: Developing a stable, bioavailable, and administrable pharmaceutical formulation suitable for human clinical trials.
Investigational New Drug (IND) Application: Submitting a comprehensive IND application to regulatory authorities (e.g., FDA in the U.S., EMA in Europe), which includes all preclinical data, manufacturing information, and proposed clinical trial protocols.
Phase 1 Clinical Trials: Initiating first-in-human studies to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in a small cohort of patients, typically those with advanced cancers for which no standard treatment options are available.
Phase 2 and 3 Clinical Trials: Progressing to larger trials to evaluate the efficacy of this compound in specific patient populations, further characterize its safety profile, and compare it against existing therapies. This would involve careful patient selection based on the identified indications and potentially predictive biomarkers.
Challenges in clinical translation for ErbB inhibitors often include managing on-target and off-target toxicities, as well as addressing mechanisms of acquired resistance that can emerge during treatment. Robust preclinical data and a clear understanding of the compound's mechanism will be vital to navigate these challenges.
Mechanistic Studies to Further Refine the Understanding of this compound's Biological Impact
While this compound's primary mechanism as an ErbB receptor tyrosine kinase inhibitor is established, further in-depth mechanistic studies are essential to fully understand its comprehensive biological impact and optimize its therapeutic application. The current understanding highlights its potent inhibition of ErbB1, ErbB2, and ErbB4, leading to the suppression of receptor autophosphorylation. tocris.comrndsystems.com
Future mechanistic investigations could include:
Detailed Binding Kinetics and Structural Analysis: Elucidating the precise binding site of this compound on each ErbB receptor and characterizing the conformational changes induced upon binding. This could involve techniques such as X-ray crystallography, cryo-electron microscopy, and advanced computational modeling.
Downstream Signaling Pathway Elucidation: A more thorough analysis of the downstream signaling cascades affected by ErbB inhibition, including the MAPK/ERK, PI3K/Akt/mTOR, and STAT pathways, in various cellular contexts. This would help identify critical nodes affected by this compound and potential compensatory mechanisms.
Cellular Phenotypic Effects: Beyond proliferation, investigating the impact of this compound on other cellular processes such as apoptosis, cell cycle progression, migration, invasion, and angiogenesis in relevant cancer models.
Resistance Mechanisms: Proactively studying potential mechanisms of acquired or intrinsic resistance to this compound. This could involve in vitro evolution studies or analysis of patient samples from future clinical trials to identify genetic or epigenetic alterations that confer resistance.
Immunomodulatory Effects: Exploring any potential immunomodulatory effects of this compound, as ErbB signaling can influence the tumor microenvironment and immune cell function.
These studies will not only deepen the scientific understanding of this compound but also provide critical insights for its rational development, potentially leading to improved therapeutic strategies and patient outcomes.
Q & A
Q. What are the key physicochemical properties of HDS 029 that influence its reactivity in synthetic pathways?
this compound, a halogenated acid, exhibits high reactivity via nucleophilic acyl substitution, forming stable acyl derivatives. Its electrophilic selectivity and steric/electronic properties significantly impact reaction kinetics . Key properties include:
- Solubility : Optimal in organic solvents (e.g., dichloromethane, THF), enabling efficient phase transfer during synthesis .
- Reaction kinetics : Enhanced conversion rates due to reduced steric hindrance at reactive sites .
Methodological guidance : Characterize solubility using UV-Vis spectroscopy and monitor reaction kinetics via HPLC to quantify intermediate/product ratios.
Q. How should researchers design initial experiments to evaluate this compound’s catalytic or reactive roles?
Adopt a Response Surface Methodology (RSM) framework to optimize variables (e.g., temperature, molar ratios, solvent polarity). For hydrodesulfurization (HDS) applications, use a three-parameter experimental design (e.g., catalyst loading, reaction time, pressure) and analyze outcomes via ANOVA to identify significant effects .
- Example : In HDS% optimization, a 95% confidence interval and F-tests validate parameter significance .
Advanced Research Questions
Q. How can researchers resolve contradictions between observed reaction outcomes and computational models for this compound-mediated reactions?
- Step 1 : Cross-validate experimental conditions (e.g., purity of reagents, inert atmosphere) and computational parameters (e.g., DFT functional selection, solvent effects in simulations).
- Step 2 : Conduct sensitivity analyses to identify variables disproportionately affecting outcomes. For instance, steric effects in this compound may deviate from idealized computational geometries .
- Step 3 : Use Procrustes analysis (as applied in HDS subscale validation) to assess alignment between empirical and theoretical data .
Q. What advanced statistical methods are suitable for analyzing multi-dimensional data from this compound experiments?
- Factor analysis with Varimax rotation : Reduces dimensionality while preserving variance structure, critical for interpreting complex reaction pathways .
- Longitudinal data analysis : Track reaction stability over time using datasets like the Eugene-Springfield Community Sample (ESCS) framework .
- Software tools : Design-Expert (for RSM/ANOVA) and R/Python for custom statistical modeling .
Q. How can mechanistic studies of this compound be structured to account for competing reaction pathways?
- Isotopic labeling : Trace acyl group transfer routes using deuterated analogs.
- Kinetic isotope effects (KIE) : Quantify rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure) .
- In situ spectroscopy : Monitor intermediate formation via FTIR or NMR to validate proposed mechanisms.
Methodological Frameworks for this compound Research
What criteria ensure robustness in formulating research questions about this compound?
Apply the FINER framework :
Q. How should researchers document this compound experiments for reproducibility?
- Materials section : Specify batch numbers, solvent suppliers, and purity thresholds.
- Data appendices : Include raw kinetics data, SEM micrographs (e.g., catalyst morphology in Figure 3 of ), and questionnaire templates for collaborative studies .
Data Analysis and Reporting Standards
Q. What metrics should be prioritized when reporting this compound’s catalytic efficiency?
- Turnover frequency (TOF) : Molecules converted per active site per unit time.
- Selectivity : Ratio of desired product to byproducts (quantified via GC-MS).
- Stability : Catalyst recyclability tests under repeated cycles .
Q. How can researchers address non-significant results in this compound studies?
- Post hoc power analysis : Determine if sample size or variable ranges limited detection of effects.
- Alternative hypotheses : Explore unanticipated interactions (e.g., solvent-catalyst coordination effects) .
Tables for Reference
Table 1 : Key Experimental Parameters for this compound Optimization (Adapted from )
| Variable | Range Tested | Optimal Value | Significance (p-value) |
|---|---|---|---|
| Catalyst Loading | 1–5 wt% | 3.2 wt% | <0.01 |
| Reaction Time | 2–12 hrs | 8.5 hrs | <0.05 |
| Temperature | 60–120°C | 95°C | <0.001 |
Table 2 : Common Pitfalls in this compound Research and Mitigation Strategies
| Pitfall | Mitigation Strategy |
|---|---|
| Inconsistent solvent purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
